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Compound of Interest

Compound Name: BC21

Cat. No.: B15544010

Compound 21: A Dual Identity in Pharmacology

The designation "Compound 21" (C21) refers to two distinct and pharmacologically significant
molecules, each with its own specific mechanism of action and therapeutic potential. This
technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic
properties of both the DREADD (Designer Receptors Exclusively Activated by Designer Drugs)
agonist and the Angiotensin Il Type 2 (AT2) receptor agonist, both known as Compound 21.
This document is intended for researchers, scientists, and drug development professionals.

Part 1: Compound 21 - The DREADD Agonist

Chemical Name: 11-(1-piperazinyl)-5H-dibenzolb,e][1][2]diazepine

Compound 21, in the context of chemogenetics, is a potent and selective agonist for
engineered G-protein coupled receptors known as DREADDSs, particularly the muscarinic-
based hM3Dq (excitatory) and hM4Di (inhibitory) receptors.[1][3] It serves as an alternative to
clozapine-N-oxide (CNO) for in vivo studies, offering a favorable pharmacokinetic profile and
reduced concerns about metabolic conversion to clozapine.[1]

Pharmacokinetic Properties

Compound 21 exhibits excellent bioavailability, brain penetrability, and a long-lasting presence
in the central nervous system.
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Table 1: Pharmacokinetic Parameters of DREADD Agonist Compound 21 in Mice

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check

Availability & Pricing

Parameter

Value

Species

Route of
Administrat
ion

Dosage

Source

Peak Plasma
Concentratio

n (Cmax)

~5833 nM

Mouse

Intraperitonea
I (i.p.)

3.0 mg/kg

Time to Peak
Plasma
Concentratio

n (Tmax)

15 min

Mouse

Intraperitonea
I (i.p.)

3.0 mg/kg

Peak

Cerebrospina
| Fluid (CSF)
Concentratio

n

~52 nM

Mouse

Intraperitonea
[ (i.p.)

3.0 mg/kg

Time to Peak
CSF
Concentratio

n

15 min

Mouse

Intraperitonea
[ (i.p.)

3.0 mg/kg

Brain
Concentratio
n (15 min
post-

injection)

~722 nM

Mouse

Intraperitonea

1G.p.)

3.0 mg/kg

Brain
Concentratio
n (60 min
post-

injection)

~1273 nM

Mouse

Intraperitonea
I (i.p.)

3.0 mg/kg

Plasma
Protein

Binding

95.1%

Mouse

Not specified

Not specified
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Brain Protein

o 95% Mouse Not specified Not specified
Binding
Effective Free
Concentratio Intraperitonea -
~54 nM Mouse ) Not specified
n (Plasma, [ (i.p.)
Peak)
Effective Free
Concentratio Intraperitonea N
) ~28 nM Mouse ) Not specified
n (Brain, [ (i.p.)

Peak)

Pharmacodynamic Properties

Compound 21 is a potent agonist at hM3Dq and hM4Di DREADDs with demonstrated efficacy
in modulating neuronal activity in vivo.

Table 2: In Vitro Pharmacodynamic Profile of DREADD Agonist Compound 21

Parameter Receptor Value Assay Source

EC50 hMA4Di 2.95nM Not specified

In Vivo Efficacy and Off-Target Effects:

 DREADD Activation: C21 effectively activates both excitatory (hM3Dq) and inhibitory (hM4Di)
DREADD:s in vivo, allowing for bidirectional control of neuronal circuits.

e Dosing: Effective doses in mice range from 0.3 mg/kg to 3 mg/kg, administered
intraperitoneally. Doses of 0.4-1 mg/kg are suggested as suitable for DREADD activation.

» Off-Target Effects: At higher doses (e.g., 1 mg/kg in rats), Compound 21 can exhibit off-target
effects, including increased activity of nigral dopaminergic neurons in control animals. These
effects are dose-dependent and can be mitigated by using lower doses (e.g., 0.5 mg/kg in
male rats). Potential off-targets include serotoninergic 5-HT2 and histaminergic H1 receptors.
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Chronic administration of C21 (3 mg/kg) in mice not expressing DREADDSs has been shown
to modulate sleep patterns.

Experimental Protocols

Pharmacokinetic Analysis in Mice:
Animal Models: Male C57BL/6 mice are often used.

Drug Administration: Compound 21 is dissolved in a vehicle (e.g., DMSO and saline) and
administered via intraperitoneal (i.p.) injection at a specified dose (e.g., 3.0 mg/kg).

Sample Collection: At various time points post-injection (e.g., 15, 30, and 60 minutes), blood,
cerebrospinal fluid (CSF), and brain tissue are collected.

Quantification: Concentrations of Compound 21 in plasma, CSF, and brain homogenates are
determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vivo DREADD-Mediated Neuronal Modulation:

o Animal Models: Transgenic animals expressing DREADDSs in specific neuronal populations
(e.g., TH-Cre rats for dopaminergic neurons) are utilized.

Drug Administration: Compound 21 is administered at varying doses (e.g., 0.5 mg/kg or 1
mg/kg, i.p.) to both DREADD-expressing and control animals.

Electrophysiology: In vivo electrophysiological recordings (e.g., single-unit recordings) are
performed to measure changes in the firing rate of the targeted neurons before and after
C21 administration.

Signaling Pathways
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Caption: Signaling pathways of DREADD agonist Compound 21.

Part 2: Compound 21 - The AT2 Receptor Agonist

Chemical Name: N-Butyloxycarbonyl-3-(4-imidazol-1-ylmethylphenyl)-5-isobutylthiophene-2-
sulfonamide

This iteration of Compound 21 is a selective non-peptide agonist for the Angiotensin 1l Type 2
(AT2) receptor. It is being investigated for its therapeutic potential in conditions involving
inflammation, vascular dysfunction, and neurological injury.

Pharmacokinetic Properties

Detailed quantitative pharmacokinetic data for the AT2 receptor agonist Compound 21 is less
prevalent in the public domain compared to the DREADD agonist. However, it is known to be
orally available with an onset of action approximately 30 minutes after administration in
humans.

Pharmacodynamic Properties

Compound 21 demonstrates high affinity and selectivity for the AT2 receptor, mediating a range
of physiological effects.
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Table 3: Pharmacodynamic Effects of AT2 Receptor Agonist Compound 21
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Effect

Model System

Key Findings Source

Vasodilation

Human and rodent

blood vessels

Induces vasodilation
by blocking calcium
transport into the cell,
independent of the
AT2 receptor. It can
also cause
vasoconstriction via
AT1 receptor
stimulation at certain

concentrations.

Anti-inflammatory

Human umbilical vein
endothelial cells
(HUVECS), ApoE-/-

mice

Attenuates TNFa-
induced monocyte
adhesion and
expression of
adhesion molecules
(ICAM), CCL2, and IL-
6. Reduces vascular
inflammation in a
high-fat diet mouse

model.

Mouse model of

Administered at 0.03
mg/kg i.p., it
attenuated

neurological deficits,

Neuroprotection traumatic brain injury reduced expression of
(TBI) inflammatory markers
(IL-1B, TNF-a), and
inhibited apoptotic
markers.
Raynaud's Phase lla clinical trial A single oral dose of
Phenomenon in patients with 200 mg showed a

systemic sclerosis

trend towards

improved rewarming
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after a cold challenge

compared to placebo.

Experimental Protocols

In Vitro Vasoreactivity Assay:

o Tissue Preparation: Arteries (e.g., mesenteric, iliac) from rats or mice are isolated and
mounted in Mulvany myographs.

o Experimental Conditions: Vessels are pre-constricted with an agent like phenylephrine or
U46619.

o Drug Application: Cumulative concentrations of Compound 21 are added to the bath to
generate concentration-response curves.

¢ Measurement: Changes in vessel tension are recorded to determine vasodilation or
vasoconstriction.

In Vivo Traumatic Brain Injury Model:
» Animal Model: Unilateral cortical impact injury is induced in mice (e.g., C57BL/6).

e Drug Administration: Compound 21 (e.g., 0.03 mg/kg, i.p.) is administered at specific time
points post-injury (e.g., 1 and 3 hours).

o Behavioral Assessment: Neurological severity scores (NSS) are used to evaluate functional
outcomes.

o Biochemical Analysis: At a defined endpoint (e.g., 24 hours), brain tissue is collected for
analysis of inflammatory and apoptotic markers by immunoblotting.

Signaling Pathways
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Caption: Signaling pathways of AT2 receptor agonist Compound 21.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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